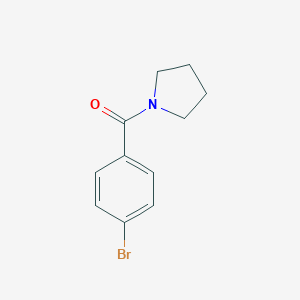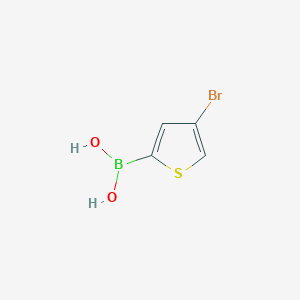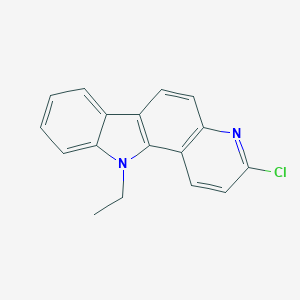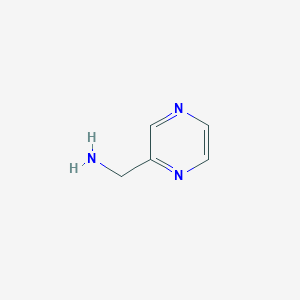
5,6-Dichloro-2,3-dihydro-1H-inden-1-OL
Overview
Description
“5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is a chemical compound with the molecular formula C9H8Cl2O . It is also known as "(1R)-5,6-Dichloro-2,3-dihydro-1H-inden-1-ol" . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is characterized by the presence of a indenol group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene . The molecule also contains two chlorine atoms and a hydroxyl group .
Physical And Chemical Properties Analysis
The compound “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is a solid at room temperature . It has a molecular weight of 203.07 . The predicted boiling point is 315.2±42.0 °C and the predicted density is 1.456±0.06 g/cm3 .
Scientific Research Applications
OLED Materials Development
Research has explored the structural design and synthesis of BODIPY-based materials for OLED devices, highlighting their potential as 'metal-free' infrared emitters. This development is significant for organic optoelectronics, providing insights into new conjugated systems for enhanced performance in organic light-emitting diodes (Squeo & Pasini, 2020) Squeo & Pasini (2020).
Flavor Characterization in Plants
The mushroom-like flavor in Melittis melissophyllum L. has been characterized using gas chromatography, identifying 1-Octen-3-ol as the primary component. This discovery opens up possibilities for using this plant as a natural flavoring agent, highlighting the economic potential of its unique aroma profile (Maggi, Papa, & Vittori, 2012) Maggi, Papa, & Vittori (2012).
Environmental and Toxicology Studies
The review on 2,4-D herbicide toxicity offers quantitative insights into its environmental impact, including its toxicology and mutagenicity. This research aids in understanding the ecological and health implications of 2,4-D usage, suggesting directions for future studies on its effects and degradation (Zuanazzi, Ghisi, & Oliveira, 2020) Zuanazzi, Ghisi, & Oliveira (2020).
Synthesis and Reaction Mechanisms
A detailed examination of 1,2-oxazines and related compounds outlines their synthesis and potential as electrophiles in various chemical reactions. This review contributes to a deeper understanding of their roles in synthetic chemistry, offering a foundation for developing new chemical entities (Sainsbury, 1991) Sainsbury (1991).
Coordination Compounds for Photonic Applications
Cuprous bis-phenanthroline compounds are studied for their metal-to-ligand charge transfer excited states, showing potential for use in photonic applications due to their unique emissive properties. This research provides a basis for exploring novel materials for optoelectronic devices (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000) Scaltrito, Thompson, O'Callaghan, & Meyer (2000).
Safety And Hazards
The compound “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It’s recommended to handle this compound with appropriate safety measures .
properties
IUPAC Name |
5,6-dichloro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMSVJNZBKHOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601317 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2,3-dihydro-1H-inden-1-OL | |
CAS RN |
130569-31-2 | |
| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














